Dihydroxyaflavinine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxyaflavinine involves multiple steps, starting from simple precursors. The key steps include cyclization, oxidation, and prenylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus flavus strains. The fermentation conditions, such as pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroxyaflavinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Dihydroxyaflavinine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpenoid biosynthesis and chemical reactivity.
Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.
Medicine: Explored for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of bioactive compounds and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of dihydroxyaflavinine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Dihydroxyaflavinine is part of a larger family of indole diterpenoids, which share a common core structure but differ in their specific functional groups and modifications. Similar compounds include:
- Paspalinine
- Paxilline
- Janthitrems
Compared to these compounds, this compound is unique due to its specific hydroxylation pattern and its distinct biological activities .
Properties
CAS No. |
76410-56-5 |
---|---|
Molecular Formula |
C28H39NO3 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(1S,4R,4aS,5R,7R,7aS,11aS)-9-[(2S)-1-hydroxypropan-2-yl]-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
InChI |
InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16-,17-,18-,23+,24-,26+,27-,28+/m1/s1 |
InChI Key |
ZMEZVDUXYBOYTB-MPNNTWSSSA-N |
SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)[C@H](C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Appearance |
Powder |
Synonyms |
dihydroxyaflavinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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